4-Hydroxy-6-methylquinazoline-8-carboxylic acid
Overview
Description
4-Hydroxy-6-methylquinazoline-8-carboxylic acid is a heterocyclic organic compound belonging to the quinazoline family. It is characterized by its molecular formula C10H8N2O3 and a molecular weight of 204.18 g/mol . This compound is known for its unique structure, which includes a quinazoline core substituted with hydroxyl, methyl, and carboxylic acid groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6-methylquinazoline-8-carboxylic acid can be achieved through various methods, including:
Aza-reaction: This involves the coupling of an imine and an electron-rich alkene, often facilitated by catalysts or specific reaction conditions.
Microwave-assisted reaction: This method uses microwave irradiation to accelerate the reaction, leading to higher yields and shorter reaction times.
Metal-mediated reaction: Transition metals such as palladium or copper can be used to catalyze the formation of the quinazoline ring.
Ultrasound-promoted reaction: Ultrasound waves can enhance the reaction rate and efficiency by providing energy to the reaction mixture.
Phase-transfer catalysis: This method involves the use of a phase-transfer catalyst to facilitate the transfer of reactants between different phases, improving reaction rates and yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as cost, yield, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-6-methylquinazoline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used in substitution reactions.
Major Products
Oxidation: Products include ketones, aldehydes, and carboxylic acids.
Reduction: Products include alcohols and aldehydes.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
4-Hydroxy-6-methylquinazoline-8-carboxylic acid has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Hydroxy-6-methylquinazoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways. It can inhibit enzymes or receptors involved in various biological processes, leading to its therapeutic effects. For example, it may inhibit DNA gyrase or topoisomerase, enzymes crucial for DNA replication and transcription .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound of 4-Hydroxy-6-methylquinazoline-8-carboxylic acid, known for its wide range of biological activities.
4-Hydroxyquinazoline: Similar in structure but lacks the methyl and carboxylic acid groups, leading to different chemical and biological properties.
6-Methylquinazoline: Lacks the hydroxyl and carboxylic acid groups, resulting in different reactivity and applications.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of hydroxyl, methyl, and carboxylic acid groups allows for diverse chemical reactions and potential therapeutic applications.
Properties
IUPAC Name |
6-methyl-4-oxo-3H-quinazoline-8-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-5-2-6-8(7(3-5)10(14)15)11-4-12-9(6)13/h2-4H,1H3,(H,14,15)(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPNSFDWUSHPCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)C(=O)O)N=CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701206147 | |
Record name | 3,4-Dihydro-6-methyl-4-oxo-8-quinazolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701206147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1269421-64-8 | |
Record name | 3,4-Dihydro-6-methyl-4-oxo-8-quinazolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1269421-64-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dihydro-6-methyl-4-oxo-8-quinazolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701206147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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